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A Comparative Sensory Analysis: Monosodium
Glutamate vs. Mushroom Extract
In the realm of flavor enhancement, the fifth taste, umami, plays a pivotal role. Monosodium

glutamate (MSG) has long been the gold standard for imparting this savory flavor. However,

with a growing consumer demand for natural ingredients, umami-rich mushroom extracts are

emerging as a prominent alternative. This guide provides an objective comparison of the

sensory performance of MSG and a natural mushroom extract, supported by experimental

data, detailed protocols, and an exploration of the underlying umami taste signaling pathway.

Quantitative Sensory Data
A study by Wang et al. (2019) provides valuable quantitative data on the sensory attributes of

chicken soup flavored with either MSG or a mushroom concentrate (MC). The "degree of

difference from control" (DODC) test was utilized, where a higher score indicates a greater

perceived intensity of the attribute compared to a control soup with no flavor enhancer.[1][2]
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Sensory Attribute Concentration
MSG (Mean DODC
Score)

Mushroom
Concentrate (MC)
(Mean DODC
Score)

Overall Flavor 0.1% 4.5 4.2

Meaty Flavor 0.1% 4.1 3.8

Chicken Flavor 0.1% 3.9 3.5

Saltiness 0.1% 3.8 3.6

Umami Taste 0.1% 4.3 4.0

Data sourced from Wang et al. (2019).[1][2]

The results indicate that at a 0.1% concentration, MSG generally exhibits a slightly stronger

enhancement of all measured sensory attributes compared to the mushroom concentrate.[1]

However, the mushroom concentrate still demonstrates a significant flavor-enhancing effect,

closely resembling MSG in its ability to boost overall flavor, saltiness, and umami taste.

Experimental Protocols
The following is a detailed methodology for the sensory analysis cited above, providing a

framework for reproducible research.

Sensory Evaluation of Umami Taste in Chicken Soup
Objective: To quantify and compare the sensory enhancement effects of Monosodium

Glutamate (MSG) and a mushroom concentrate (MC) on the flavor profile of chicken soup.

Methodology: Degree of Difference from Control (DODC) Test

The DODC method is employed to determine if a perceptible overall difference exists between

a control product and test products, particularly when the base product may have inherent

variability.

Panelists:
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A panel of 8-10 experienced sensory assessors, trained in the principles of sensory

evaluation, were selected.

Panelists were screened for their ability to detect and scale the intensity of the five basic

tastes: sweet, sour, salty, bitter, and umami.

Sample Preparation:

Control Sample: A base chicken soup was prepared without any flavor enhancers.

Test Samples:

MSG was added to the base chicken soup to achieve a final concentration of 0.1% (w/v).

Mushroom concentrate (MC) was added to the base chicken soup to achieve a final

concentration of 0.1% (w/v).

All soup samples were heated to a uniform serving temperature of 60°C ± 2°C before being

presented to the panelists.

Samples were coded with three-digit random numbers to prevent bias.

Sensory Evaluation Procedure:

Panelists were seated in individual sensory booths under controlled lighting and

environmental conditions.

Each panelist was presented with the identified control sample first, followed by the coded

test samples in a randomized order.

Panelists were instructed to cleanse their palates with deionized water and unsalted crackers

before and between tasting each sample.

For each test sample, panelists rated the degree of difference from the control for specific

attributes (Overall Flavor, Meaty Flavor, Chicken Flavor, Saltiness, and Umami Taste) using a

9-point category scale, where 0 = no difference and 9 = extremely large difference.
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Data was collected and analyzed statistically to determine the mean DODC scores for each

attribute.

Signaling Pathways and Experimental Workflow
To understand the biological basis of umami perception and the structure of the sensory

experiment, the following diagrams are provided.
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Caption: Umami Taste Signaling Pathway.
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Caption: Sensory Analysis Experimental Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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